molecular formula C5H6N2 B7890137 1,3-Diisocyanopropane

1,3-Diisocyanopropane

Cat. No. B7890137
M. Wt: 94.11 g/mol
InChI Key: AYWJHRRJYGYFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diisocyanopropane is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 94.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diisocyanopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diisocyanopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrogen Production and Solar Energy Storage : 1,3-Diisocyanopropane has been explored in the context of solar energy storage and hydrogen production. A study demonstrated that a dinuclear rhodium(I) complex containing 1,3-diisocyanopropane could efficiently channel charge-transfer excitation energy into chemical bond formation, notably in the reduction of protons to hydrogen (Mann et al., 1977).

  • Organometallic Chemistry and Photochemistry : The compound has been used to synthesize various organic diisocyanides, leading to the formation of photosensitive complexes, which are significant in organometallic chemistry and photochemistry (Yaneff & Powell, 1979).

  • Photoinitiated Oxidative Addition : A dimeric RhI complex with 1,3-diisocyanopropane was found to undergo photoinitiated oxidative addition with high efficiency, indicating its potential in creating new chemical pathways under irradiation (Fukuzumi, Nishizawa & Tanaka, 1983).

  • Photodissociation Studies : The compound has also been used in photodissociation studies, like the study of 1,3-dibromopropane at 234 nm, showcasing its relevance in understanding molecular dissociation processes (Tang et al., 2005).

  • Polynuclear Rhodium Isocyanide Complexes : In a study focusing on solar energy storage reactions, 1,3-diisocyanopropane was used to form polynuclear rhodium isocyanide complexes, which have implications for energy conversion and storage technologies (Miskowski et al., 1979).

  • Pyrolysis Studies : It has been used in pyrolysis studies, like in the research on 1-nitropropane pyrolysis, contributing to our understanding of combustion and thermal decomposition processes (He et al., 2021).

properties

IUPAC Name

1,3-diisocyanopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-6-4-3-5-7-2/h3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWJHRRJYGYFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisocyanopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diisocyanopropane
Reactant of Route 2
Reactant of Route 2
1,3-Diisocyanopropane
Reactant of Route 3
1,3-Diisocyanopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.